molecular formula C11H11ClN2O B6619622 alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol CAS No. 24155-45-1

alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol

Cat. No.: B6619622
CAS No.: 24155-45-1
M. Wt: 222.67 g/mol
InChI Key: HMMMTSXSWRPUOJ-UHFFFAOYSA-N
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Description

Alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the imidazole ring, with an ethanol group at the 1-position of the imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol typically involves the reaction of 4-chlorobenzaldehyde with glyoxal and ammonium acetate to form the imidazole ring. This intermediate is then reacted with ethylene oxide to introduce the ethanol group. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: 4-Chlorophenyl-1H-imidazole-1-ethylamine.

    Substitution: Various substituted phenyl-imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic structure that forms the core of alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol.

    4-Chlorophenyl derivatives: Compounds with similar phenyl ring substitutions, such as 4-chlorophenyl-1H-imidazole.

    Ethanol derivatives: Compounds with similar ethanol group substitutions, such as 1H-imidazole-1-ethanol.

Uniqueness

This compound is unique due to the combination of the 4-chlorophenyl group and the imidazole ring with an ethanol group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-imidazol-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8,11,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMMTSXSWRPUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN2C=CN=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946983
Record name 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24155-45-1
Record name α-(4-Chlorophenyl)-1H-imidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24155-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-1-ethanol, alpha-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(4-chlorophenyl)-1H-imidazole-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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